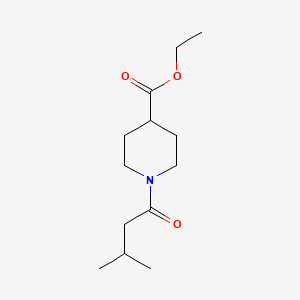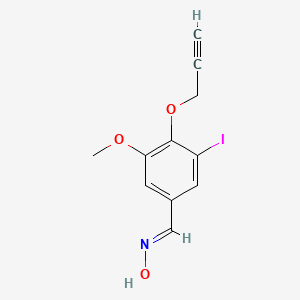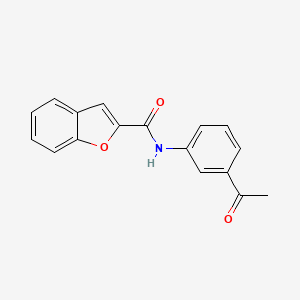![molecular formula C13H17ClN2OS B5568869 1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperazine](/img/structure/B5568869.png)
1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves specific reactions tailored to introduce or modify functional groups. For instance, compounds derived from 4-methylpiperazine show that their synthesis can involve steps such as N-alkylation, indicating a possible method for synthesizing 1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperazine by introducing an acetyl group to a thioether derived from 4-chlorophenyl and 4-methylpiperazine (Bekircan et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals detailed geometry and electronic distribution, which is crucial for understanding reactivity and interaction with biological targets. For example, crystal structure analyses provide insights into conformation, bond lengths, and angles, which are essential for rationalizing the behavior of molecules under different conditions (Liang et al., 2011).
Chemical Reactions and Properties
The chemical reactions and properties of 1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperazine can be inferred from studies on similar molecules. These compounds participate in various chemical reactions, including cyclization and N-alkylation, indicating a capacity for structural modifications to enhance or modify biological activity (Alagarsamy et al., 2014).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are pivotal for the formulation and application of chemical compounds. The crystal and molecular structure analysis of related molecules, such as 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine, provides valuable information on the compound's physical characteristics and stability under various conditions (Bassi & Scordamaglia, 1977).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under different conditions, and the potential for specific interactions with biological molecules, are essential for the development and application of new compounds. Studies on similar compounds offer insights into their reductive and oxidative stability, electrophilic and nucleophilic attack sites, and potential for bioconjugation, which are crucial for therapeutic and diagnostic applications (Murugesan et al., 2021).
Scientific Research Applications
Titrations and Synthesis
Research on compounds related to "1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperazine" involves titrations and synthesis methods to determine their chemical properties and potential applications. For example, 1,4-Diphenylpiperazine, a related compound, can be titrated in acetic anhydride with perchloric acid, showing well-defined inflection points which are crucial for its identification and quantification in chemical synthesis processes (Hurst, 1961). Similarly, the synthesis of novel heterocyclic compounds derived from related structures has been investigated for their potential enzyme inhibition activities, indicating a broader application in designing bioactive molecules (Bekircan, Ülker, & Menteşe, 2015).
Biological Activities and Potential Applications
Several studies have explored the biological activities of compounds structurally similar to "1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperazine," revealing their potential as antimicrobial and antifungal agents. For instance, compounds derived from "1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperazine" have been synthesized and evaluated for their antimicrobial activities, showing moderate effectiveness against various bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014). Additionally, derivatives of this compound have been investigated for their antimycobacterial activities, highlighting the influence of lipophilic substituents on their efficacy against Mycobacterium tuberculosis, offering insights into the design of new antimycobacterial agents (Biava et al., 2008).
Mechanism of Action
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2OS/c1-15-6-8-16(9-7-15)13(17)10-18-12-4-2-11(14)3-5-12/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAZQHGYNOLSOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806766 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-4-(4-cyclohexyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5568796.png)
![2-benzyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5568802.png)


![N-{[3-(3-chlorophenyl)-5-isoxazolyl]methyl}-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568811.png)
![6-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-2,3-dimethyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one dihydrochloride](/img/structure/B5568812.png)
![9-[4-(3-hydroxyprop-1-yn-1-yl)benzyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5568813.png)


![N-benzyl-4-methyl-N-(2-{[2-(2-thienylmethylene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B5568845.png)
![2-(5-acetyl-3-thienyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5568860.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4'-(trifluoromethoxy)-3-biphenylcarboxamide hydrochloride](/img/structure/B5568868.png)
![1-{3-[(1,3-benzoxazol-2-ylthio)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5568881.png)
![(4aS*,7aR*)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568882.png)